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Introduction

Solengepras (also known as CVN424) is a first-in-class, orally administered, non-dopaminergic

therapeutic candidate being investigated for the treatment of Parkinson's disease (PD).[1][2]

Unlike conventional PD therapies that focus on dopamine replacement or mimicry, Solengepras

employs a novel mechanism of action by selectively modulating the basal ganglia's indirect

pathway.[2][3][4][5][6] It acts as an inhibitor of the G-protein coupled receptor 6 (GPR6), which

is predominantly expressed in the dopamine D2 receptor-positive medium spiny neurons

(MSNs) that constitute the origin of the indirect pathway.[1] By inhibiting the overactivity of this

pathway, which acts as a "brake" on movement, Solengepras aims to restore the balance

between the direct ("accelerator") and indirect pathways, thereby improving motor control and

potentially alleviating both motor and non-motor symptoms of PD.[1][3][5] This targeted

approach may reduce the side effects commonly associated with dopaminergic therapies, such

as dyskinesia and motor fluctuations.[3][4][5]

Mechanism of Action: Targeting GPR6 in the Indirect Pathway

In a healthy brain, the direct and indirect pathways of the basal ganglia are in equilibrium,

allowing for smooth, controlled movement. In Parkinson's disease, the degeneration of

dopaminergic neurons leads to an imbalance, with the indirect pathway becoming overactive,

which contributes to motor deficits. Solengepras is designed to specifically address this

overactivity.[5][7] By selectively inhibiting GPR6, a receptor located on the D2-expressing
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MSNs of the indirect pathway, Solengepras reduces the inhibitory signaling from this pathway,

helping to rebalance circuit activity without directly altering dopamine levels.[1][3][4][8]
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Caption: Solengepras inhibits GPR6 on D2 MSNs to modulate the indirect pathway.
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Quantitative Data Summary
Clinical trial data for Solengepras has demonstrated its potential in treating motor symptoms of

Parkinson's disease. The following tables summarize key quantitative findings from Phase 2

and the design of the ongoing Phase 3 trial.

Table 1: Key Efficacy Results from Phase 2 Adjunctive Therapy Trial (NCT04191577)

Endpoint Placebo
Solengepras
(150 mg)

p-value Citation

Change in Avg.

Daily OFF Time
-

-1.3 hours vs.

Placebo
0.02 [1][3][9]

Change in Avg.

Daily OFF Time

from Baseline

- -1.6 hours <0.0001 [1][9]

OFF Time

Reduction (in

patients with ≥3h

OFF at baseline)

-

-1.78 hours

(34.7%

reduction)

- [10]

Change in Daily

OFF Episodes
- ~ -1 episode - [10]

Change in

Duration of OFF

Episodes

-
-26 minutes

(average)
- [10]

Unified

Parkinson's

Disease Rating

Scale (UPDRS)

Part II

-
Trend towards

improvement
- [1]

Epworth

Sleepiness Scale

(ESS)

-
Trend towards

reduction
- [1]
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Table 2: Pivotal Phase 3 'ARISE' Adjunctive Trial Design (NCT06553027)

Parameter Description Citation

Trial Name ARISE [1][3][9]

Phase 3 [5][9]

Study Design
Randomized, double-blind,

placebo-controlled
[3][5][9]

Patient Population
Parkinson's disease with motor

fluctuations
[3][9]

Inclusion Criteria
Age ≥30, average of ≥3 hours

of total OFF time per day
[3][5][11]

Enrollment Approximately 330 patients [3][5][9]

Treatment Arms

1. Solengepras 75 mg (once

daily)2. Solengepras 150 mg

(once daily)3. Placebo

[3][9]

Duration 12 weeks [3][9]

Primary Endpoint
Change from baseline in total

daily OFF time at Week 12
[3][5][9][11]

Secondary Endpoints

Change in ON time without

troublesome dyskinesia, MDS-

UPDRS Part II, Epworth

Sleepiness Scale, Cogstate

cognitive battery, safety and

tolerability

[5][9]

Expected Topline Data First half of 2026 [5][9]

Experimental Protocols
The following protocols provide a framework for preclinical and clinical evaluation of

Solengepras.
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Protocol 1: Preclinical Evaluation of Solengepras in a Rodent Model of Parkinson's Disease

Objective: To assess the efficacy of Solengepras in reversing motor deficits in the 6-

hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Materials:

Solengepras (CVN424)

Vehicle solution (e.g., 0.5% methylcellulose in water)

6-hydroxydopamine (6-OHDA)

Adult male Sprague-Dawley rats (250-300g)

Stereotaxic surgery apparatus

Cylindrical test apparatus for asymmetry testing

Rotarod apparatus

Standard animal housing and care facilities

Methodology:

Induction of Parkinsonism:

Anesthetize rats according to approved institutional animal care and use committee

(IACUC) protocols.

Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle to

induce degeneration of dopaminergic neurons.

Allow animals to recover for 2-3 weeks post-surgery.

Behavioral Baseline Assessment:

Confirm successful lesioning by assessing rotational asymmetry induced by a dopamine

agonist (e.g., apomorphine). Animals showing a consistent contralateral rotational bias are
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included in the study.

Establish baseline motor performance using the Cylinder Test (forelimb use asymmetry)

and the Rotarod Test (motor coordination and balance).

Drug Administration:

Randomize animals into treatment groups (e.g., Vehicle, Solengepras 10 mg/kg,

Solengepras 30 mg/kg).

Administer Solengepras or vehicle orally (p.o.) once daily for a period of 28 days.

Post-Treatment Behavioral Assessment:

Conduct behavioral testing (Cylinder Test, Rotarod Test) at regular intervals (e.g., weekly)

throughout the 28-day treatment period.

Testing should be performed at a consistent time post-dosing (e.g., 1-2 hours) to assess

peak drug effect.

Data Analysis:

For the Cylinder Test, calculate the percentage of contralateral forelimb use.

For the Rotarod Test, record the latency to fall from the rotating rod.

Analyze data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc

tests) to compare treatment groups over time.

Post-mortem Analysis (Optional):

At the end of the study, euthanize animals and perfuse brains.

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent

of dopaminergic lesion and confirm the model's validity.

Protocol 2: Clinical Investigation of Solengepras (Adjunctive Therapy) - Based on ARISE Trial

Design
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Objective: To evaluate the efficacy, safety, and tolerability of Solengepras as an adjunctive

therapy in individuals with Parkinson's disease experiencing motor fluctuations.

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-

group study.

Participant Population:

Inclusion Criteria:

Diagnosis of Parkinson's disease meeting UK Brain Bank and MDS Research Criteria.[9]

Age 30 years or older.[3]

Receiving a stable regimen of levodopa and other anti-Parkinsonian medications.

Experiencing an average of three or more hours of "OFF" time per day, as confirmed by

patient diaries.[3][5][11]

Exclusion Criteria:

Diagnosis of secondary or atypical parkinsonism.[9]

Presence of severe, troublesome dyskinesia.[9]

Clinically significant orthostatic hypotension or hallucinations requiring antipsychotics.[9]

Use of strong CYP3A4/5 inhibitors or dopamine antagonists.[9]

Methodology:

Screening Phase (Up to 4 weeks):

Obtain informed consent from all participants.

Conduct a thorough medical history review, physical examination, and laboratory

assessments.

Participants complete a 3-day motor diary to establish baseline "OFF" time.
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Randomization and Treatment Phase (12 weeks):

Eligible participants are randomized in a 1:1:1 ratio to receive one of the following, once

daily:

Solengepras 75 mg

Solengepras 150 mg

Matching Placebo

Participants and investigators remain blinded to the treatment allocation.

Participants continue their stable background anti-Parkinsonian medication regimen.

Efficacy and Safety Assessments:

Primary Endpoint: The change from baseline to Week 12 in the average total daily "OFF"

time, recorded via patient motor diaries.[5][9][11]

Key Secondary Endpoints:

Change in "ON" time without troublesome dyskinesia.[5][9]

Change in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-

UPDRS) Part II (Motor Experiences of Daily Living) scores.[5][9]

Change in Epworth Sleepiness Scale (ESS) scores.[5][9]

Assessment of cognitive function using the Cogstate digital battery.[5][9]

Patient and Clinician Global Impression scales.[9]

Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are

monitored throughout the study.

Data Analysis:
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The primary efficacy analysis will compare the change in average daily "OFF" time for the

Solengepras 150 mg group versus the placebo group.

Secondary endpoints will be analyzed to provide a comprehensive profile of the drug's

effects.

Safety data will be summarized for all treatment groups.
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Caption: Workflow for a randomized, placebo-controlled clinical trial of Solengepras.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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